

Structure-Activity Relationship of 2-Methylthiazole-4-Carboxylates: A Comparative Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Methyl 2-methylthiazole-4-carboxylate

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This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2-methylthiazole-4-carboxylate derivatives, with a focus on their potential as therapeutic agents. By presenting key experimental data, detailed methodologies, and visual representations of molecular interactions and workflows, this document aims to facilitate further research and development in this promising area of medicinal chemistry.

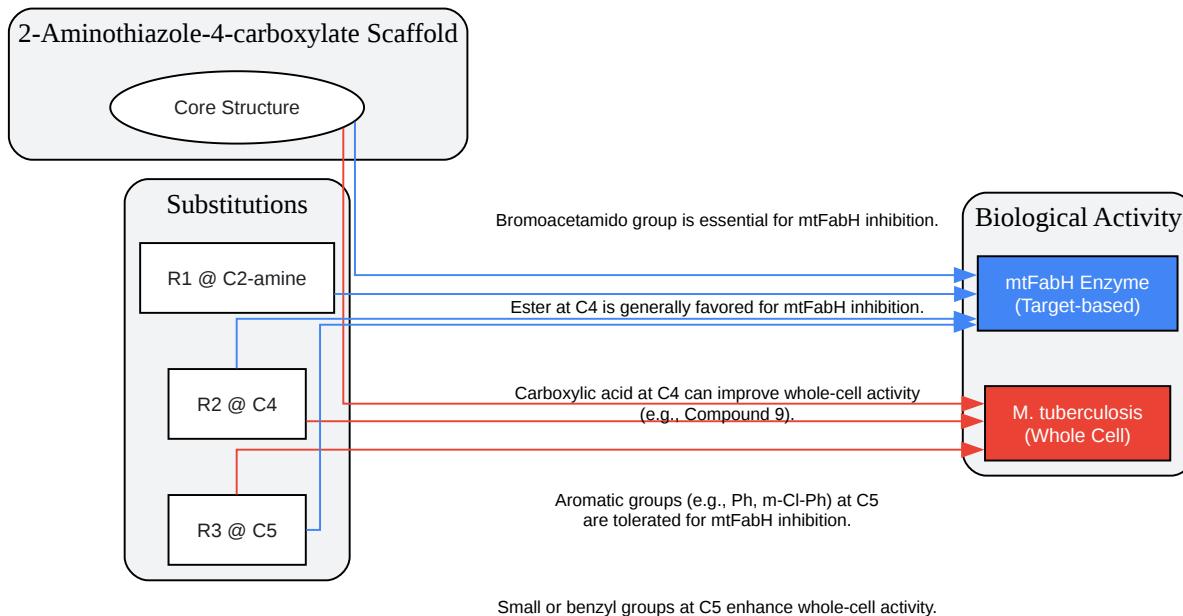
Comparative Analysis of Biological Activity

The biological activity of a series of 2-aminothiazole-4-carboxylate derivatives has been evaluated against *Mycobacterium tuberculosis* H37Rv and the β -ketoacyl-ACP synthase mtFabH. The following table summarizes the key findings, illustrating how modifications to the core structure influence inhibitory activity.

Compound ID	R1 (at C2-amine)	R2 (at C4)	R3 (at C5)	mtFabH IC50 (µM)[1]	M. tuberculosis H37Rv MIC (µg/mL) [1]
6	-H	-COOCH ₃	-CH ₃	>200	16
9	-H	-COOH	-CH ₃	>200	0.06
8	-H	-COOCH ₃	-m-Cl-Ph	>200	>100
11	-H	-COOH	-m-Cl-Ph	>200	32
2	-H	-COOCH ₃	-Benzyl	>200	0.06
12	-H	-COOH	-Benzyl	>200	>100
7	-H	-COOCH ₃	-Ph	>200	>100
10	-H	-COOH	-Ph	>200	>100
13	-COCH ₂ Br	-COOCH ₃	-CH ₃	>200	>100
16	-COCH ₂ Br	-COOH	-CH ₃	>200	>100
14	-COCH ₂ Br	-COOCH ₃	-Ph	3.22 ± 0.29	>100
17	-COCH ₂ Br	-COOH	-Ph	>200	>100
3	-COCH ₂ Br	-COOCH ₃	-m-Cl-Ph	2.43 ± 0.13	>100
19	-COCH ₂ Br	-COOH	-m-Cl-Ph	718 ± 8.97	>100
15	-COCH ₂ Br	-COOCH ₃	-Benzyl	159.8 ± 3.0	>100
18	-COCH ₂ Br	-COOH	-Benzyl	>200	>100

Key Structure-Activity Relationship Insights

The data reveals distinct SAR trends for the 2-aminothiazole-4-carboxylate scaffold. Notably, activity against the whole-cell *M. tuberculosis* H37Rv and the isolated mtFabH enzyme appear to be driven by different structural features.



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Caption: Key structure-activity relationships of 2-aminothiazole-4-carboxylate derivatives.

Experimental Protocols

Synthesis of 2-Aminothiazole-4-Carboxylate Derivatives

The synthesis of the target compounds was achieved through a multi-step process starting from the appropriate aldehyde.^[1]

- **Darzens Reaction:** Methyl dichloroacetate is reacted with the desired aldehyde to form an α -chloro glycidic ester and β -chloro α -oxoester mixture.
- **Thiazole Ring Formation:** The mixture from the previous step is reacted with thiourea in methanol to yield the methyl 2-aminothiazole-4-carboxylate derivatives.
- **Hydrolysis (for carboxylic acid derivatives):** The methyl esters are hydrolyzed using 0.1 M sodium hydroxide, followed by acidification with dilute hydrochloric acid to produce the

corresponding carboxylic acids.

- Bromoacetamidation (for C2-amine modification): The 2-amino group is reacted with 2-bromoacetyl chloride in anhydrous tetrahydrofuran (THF) at 0°C in the presence of triethylamine to yield the 2-(2-bromoacetamido) derivatives.

In Vitro mtFabH Inhibition Assay

The inhibitory activity against the mtFabH enzyme was determined using a radiometric assay.

[\[1\]](#)

- Reaction Mixture Preparation: A typical assay mixture contains the purified mtFabH enzyme, the test compound dissolved in DMSO, and the substrate malonyl-CoA in a suitable buffer.
- Initiation of Reaction: The reaction is initiated by the addition of a radiolabeled acyl-CoA (e.g., [1-¹⁴C]acetyl-CoA).
- Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a specific period.
- Termination and Extraction: The reaction is stopped, and the radiolabeled product is extracted using an organic solvent.
- Quantification: The amount of radioactivity in the organic phase, corresponding to the product, is measured using a scintillation counter.
- IC₅₀ Determination: The concentration of the test compound that inhibits 50% of the enzyme activity (IC₅₀) is calculated from the dose-response curve.

Mycobacterium tuberculosis H37Rv Minimum Inhibitory Concentration (MIC) Assay

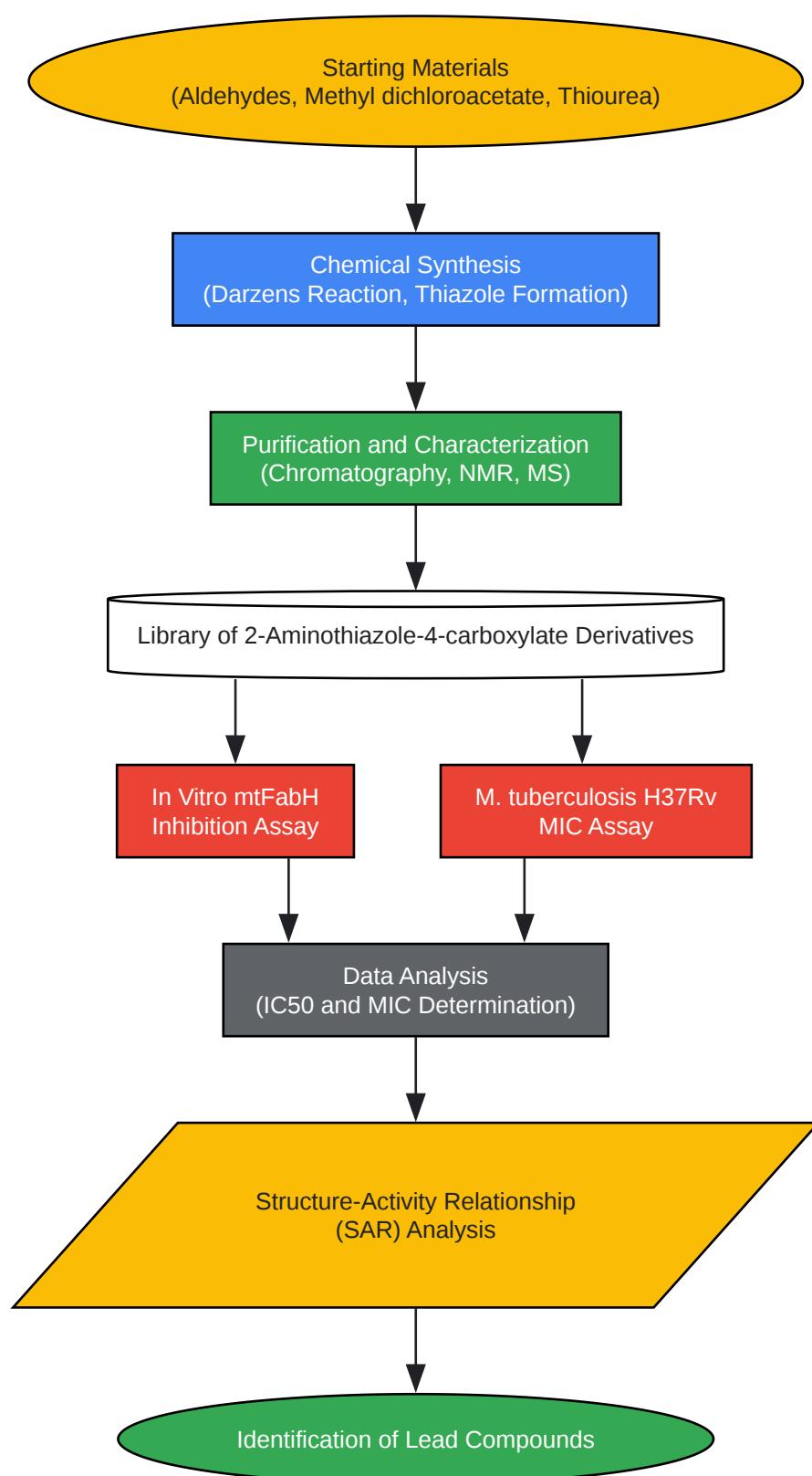
The whole-cell activity of the compounds was assessed by determining the minimum inhibitory concentration (MIC) against the H37Rv strain of *M. tuberculosis*.

- Inoculum Preparation: A suspension of *M. tuberculosis* H37Rv is prepared in a suitable broth, such as Middlebrook 7H9, and the turbidity is adjusted to a McFarland standard.

- Compound Dilution: The test compounds are serially diluted in a 96-well microplate containing the growth medium.
- Inoculation: The prepared bacterial suspension is added to each well of the microplate.
- Incubation: The plates are incubated at 37°C for a period of 7 to 14 days.
- MIC Determination: The MIC is defined as the lowest concentration of the compound that results in no visible growth of the bacteria. This can be determined visually or by using a growth indicator dye.

Experimental and Analytical Workflow

The overall workflow for the synthesis and evaluation of 2-methylthiazole-4-carboxylate derivatives follows a logical progression from chemical synthesis to biological testing.

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Caption: Workflow for the synthesis and biological evaluation of 2-methylthiazole-4-carboxylates.

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References

- 1. benchchem.com [benchchem.com]
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